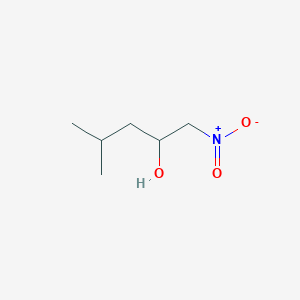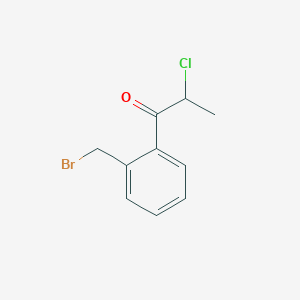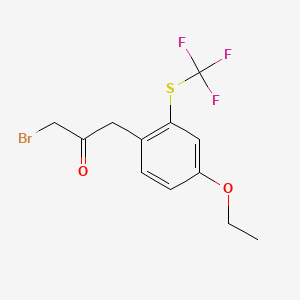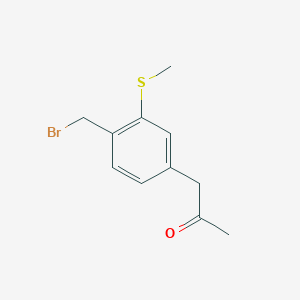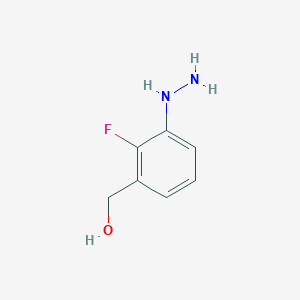
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can be compared with similar compounds such as:
1-(2-Fluoro-3-(hydroxymethyl)phenyl)amine: Lacks the hydrazine moiety, resulting in different reactivity and biological activity.
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazone: Contains a hydrazone group instead of a hydrazine, leading to different chemical properties and applications.
2-Fluoro-3-(hydroxymethyl)benzaldehyde: Precursor in the synthesis of the hydrazine derivative, with distinct chemical behavior due to the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2-fluoro-3-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(4-11)2-1-3-6(7)10-9/h1-3,10-11H,4,9H2 |
InChI Key |
JPWLRJNHNBRESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



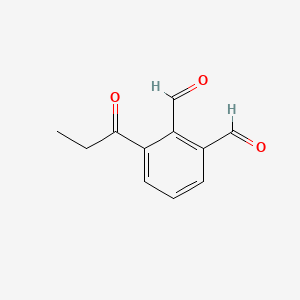
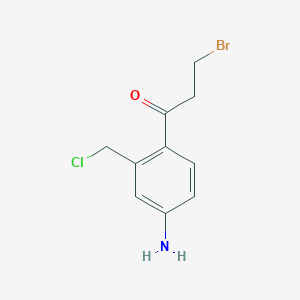
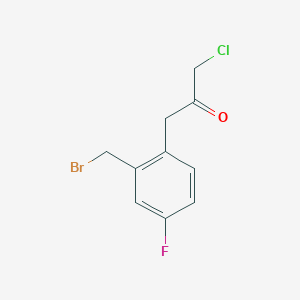
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
